

# An In-depth Technical Guide to the Chemistry of 4-Hydroxyphenylboronic Acid

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## Compound of Interest

Compound Name: 4-Hydroxyphenylboronic acid

Cat. No.: B152561

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of **4-hydroxyphenylboronic acid**. It is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

## Introduction

**4-Hydroxyphenylboronic acid** is a versatile organic compound that has garnered significant attention in various scientific disciplines. Its unique chemical reactivity, particularly its participation in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols, makes it an invaluable tool in synthetic chemistry and a key building block for the development of novel pharmaceuticals, diagnostic agents, and advanced materials. This guide will delve into the core chemistry of **4-hydroxyphenylboronic acid**, providing detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

## Physicochemical Properties

**4-Hydroxyphenylboronic acid** is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

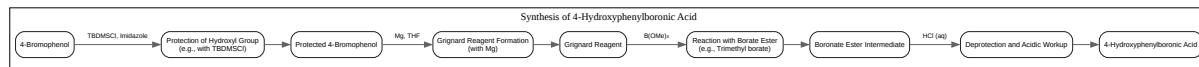
Table 1: Physicochemical Properties of **4-Hydroxyphenylboronic Acid**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	137.93 g/mol	<a href="#">[1]</a>
Melting Point	>230 °C	<a href="#">[1]</a>
pKa	9.09 ± 0.10 (Predicted)	
Solubility	Soluble in Acetonitrile, DMSO, Methanol. Water solubility: 25 g/L.	
Appearance	Off-white to light brown powder	
CAS Number	71597-85-8	<a href="#">[1]</a>

## Synthesis of 4-Hydroxyphenylboronic Acid

The synthesis of **4-hydroxyphenylboronic acid** can be achieved through several routes. A common and effective method involves the protection of the hydroxyl group of 4-bromophenol, followed by Grignard reagent formation, reaction with a borate ester, and subsequent deprotection.

## General Synthesis Workflow



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Caption: General workflow for the synthesis of **4-Hydroxyphenylboronic acid**.

## Detailed Experimental Protocol for Synthesis

This protocol describes a two-step synthesis of **4-hydroxyphenylboronic acid** starting from 4-bromophenol.

#### Step 1: Synthesis of 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene

- To a solution of 4-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
- Stir the reaction mixture at room temperature for 12-16 hours.
- Pour the reaction mixture into water and extract with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

#### Step 2: Synthesis of **4-Hydroxyphenylboronic Acid**

- To a solution of 1-bromo-4-(tert-butyldimethylsilyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.
- Stir the mixture at -78 °C for 1 hour.
- Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Acidify the mixture with 2 M HCl to a pH of approximately 2.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

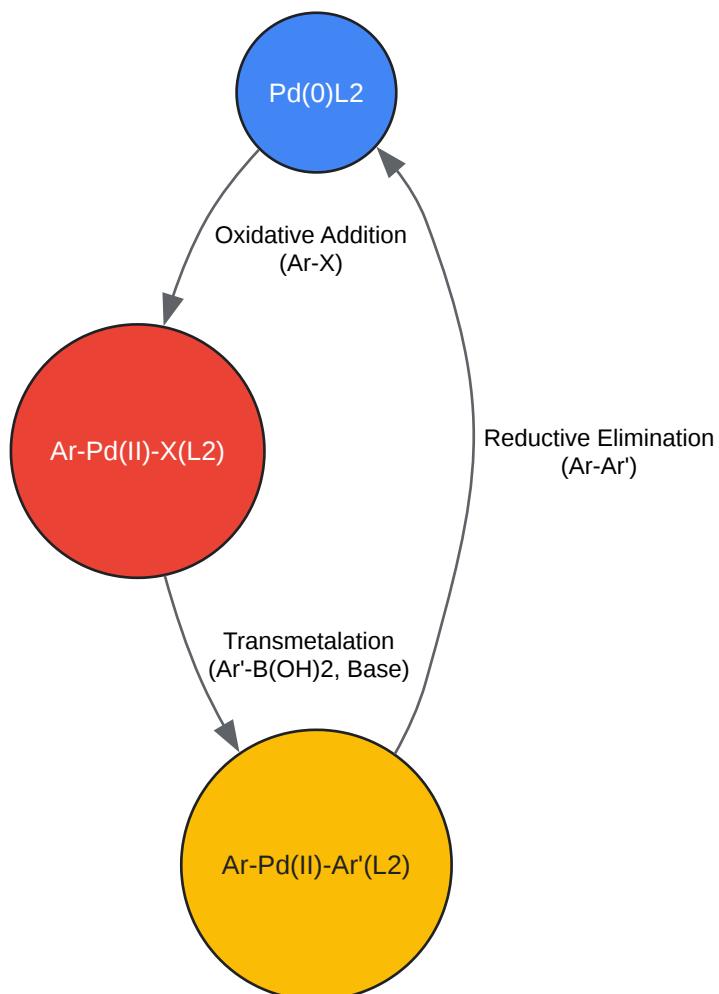
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

## Key Chemical Reactions and Applications

**4-Hydroxyphenylboronic acid** is a key participant in several important organic reactions, most notably the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful method for the formation of carbon-carbon bonds.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a typical Suzuki-Miyaura coupling reaction between **4-hydroxyphenylboronic acid** and an aryl bromide.

- In a reaction vessel, combine the aryl bromide (1.0 eq), **4-hydroxyphenylboronic acid** (1.2 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 eq).
- Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

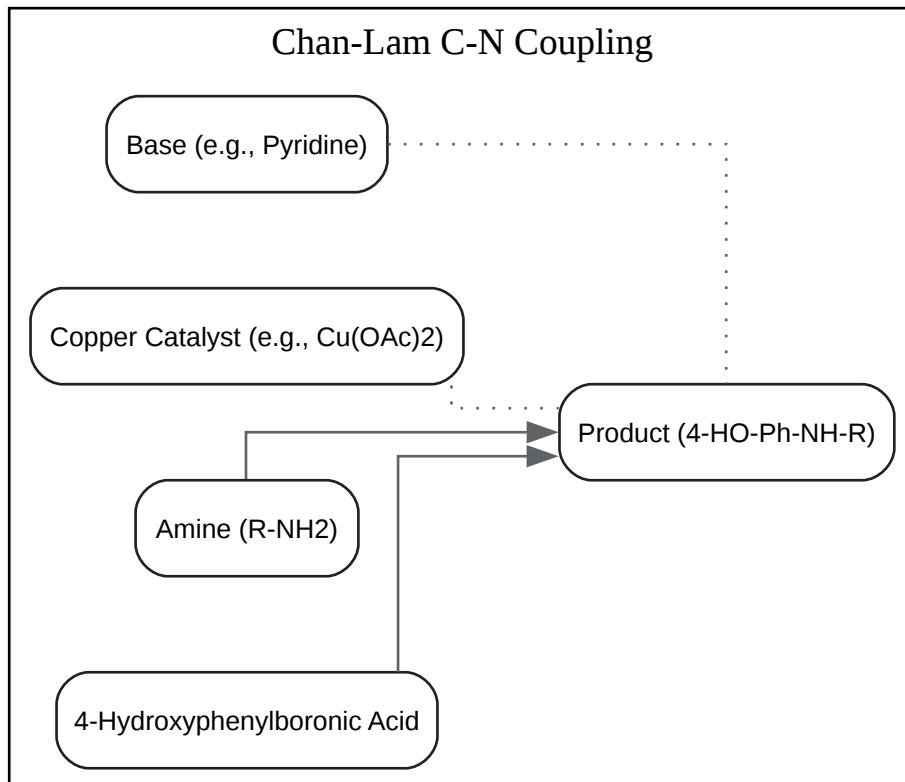
The yield of the Suzuki-Miyaura coupling reaction is influenced by various factors, including the nature of the aryl halide, the catalyst, the base, and the solvent. Table 2 provides representative yields for the coupling of **4-hydroxyphenylboronic acid** with different aryl halides.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of **4-Hydroxyphenylboronic Acid**

Aryl Halide	Catalyst	Base	Solvent	Yield (%)	Reference
4-Bromoanisole	Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	92	[2]
1-Bromo-4-nitrobenzene	Pd(dppf)Cl <sub>2</sub>	Na <sub>2</sub> CO <sub>3</sub>	DME/H <sub>2</sub> O	88	
4-Bromobenzo nitrile	Pd <sub>2</sub> (dba) <sub>3</sub> /SP hos	K <sub>3</sub> PO <sub>4</sub>	Dioxane/H <sub>2</sub> O	95	
2-Bromotoluene	Pd(OAc) <sub>2</sub> /PC y <sub>3</sub>	K <sub>3</sub> PO <sub>4</sub>	Toluene/H <sub>2</sub> O	85	

## Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol.



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Caption: General scheme of the Chan-Lam C-N coupling reaction.

This protocol outlines a general procedure for the Chan-Lam N-arylation of an amine with **4-hydroxyphenylboronic acid**.

- To a mixture of the amine (1.0 eq) and **4-hydroxyphenylboronic acid** (1.5 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a copper catalyst (e.g., Cu(OAc)<sub>2</sub>, 10-20 mol%).
- Add a base, such as pyridine or triethylamine (2.0 eq).
- Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
- Purify the crude product by column chromatography on silica gel.

The efficiency of the Chan-Lam coupling can vary depending on the nucleophile and reaction conditions. Table 3 presents some example yields.

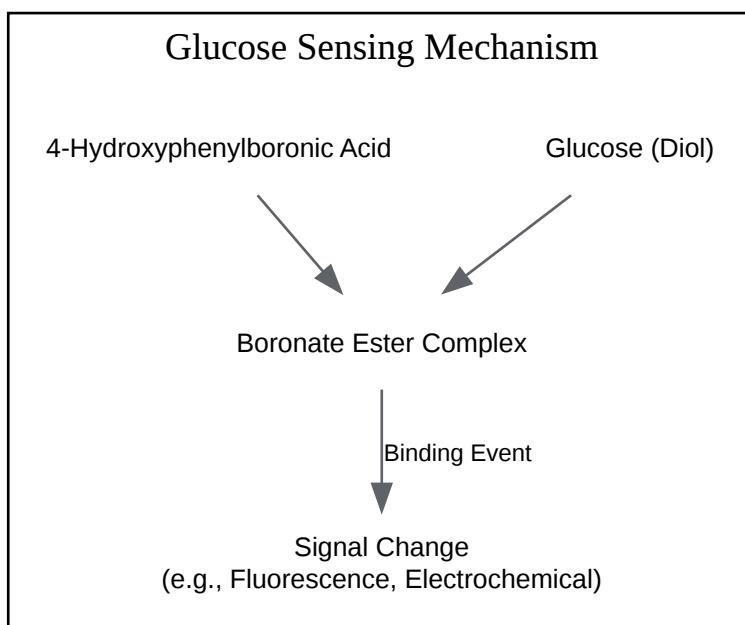
Table 3: Representative Yields for Chan-Lam Coupling with **4-Hydroxyphenylboronic Acid**

Nucleophile	Copper Catalyst	Base	Solvent	Yield (%)	Reference
Aniline	Cu(OAc) <sub>2</sub>	Pyridine	CH <sub>2</sub> Cl <sub>2</sub>	85	[3]
Imidazole	CuI	CS <sub>2</sub> CO <sub>3</sub>	DMF	92	[4]
Phenol	Cu(OAc) <sub>2</sub>	Et <sub>3</sub> N	CH <sub>2</sub> Cl <sub>2</sub>	78	[5]
Benzylamine	Cu(OAc) <sub>2</sub>	Pyridine	MeOH	75	

## Applications in Sensing

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols makes them excellent candidates for the development of sensors for saccharides, such as glucose.[6]

## Principle of Glucose Sensing



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Caption: Principle of glucose sensing using **4-hydroxyphenylboronic acid**.

## Experimental Protocol for Glucose Sensor Fabrication (Electrochemical)

This protocol provides a general outline for the fabrication of an electrochemical glucose sensor.[7]

- Electrode Preparation: Start with a clean electrode surface (e.g., glassy carbon or gold).
- Immobilization of **4-Hydroxyphenylboronic Acid**:
  - Functionalize the electrode surface with a suitable linker molecule that can react with the hydroxyl group of **4-hydroxyphenylboronic acid**.

- Alternatively, electropolymerize a film containing **4-hydroxyphenylboronic acid** moieties onto the electrode surface.
- Blocking of Non-specific Binding Sites: Treat the electrode with a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.
- Calibration: Calibrate the sensor by measuring the electrochemical response (e.g., current change) to known concentrations of glucose in a buffer solution.

## Quantitative Data for Diol Binding

The binding affinity of **4-hydroxyphenylboronic acid** to various diols is a critical parameter for sensor development. Binding constants ( $K_a$ ) are typically determined using techniques such as fluorescence spectroscopy or isothermal titration calorimetry.

Table 4: Binding Constants of Phenylboronic Acid Derivatives with Diols

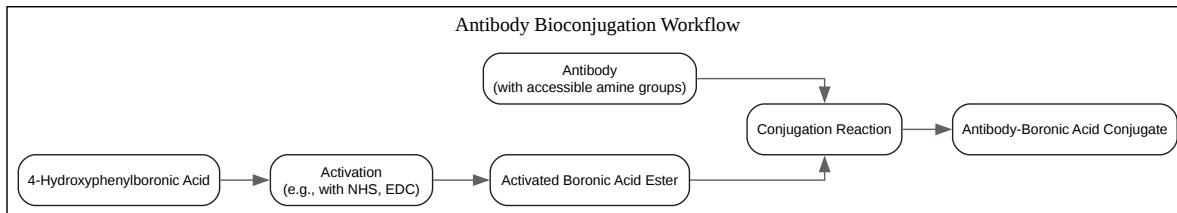
Diol	Boronic Acid Derivative	Binding Constant ( $K_a$ , $M^{-1}$ )	pH	Reference
Glucose	Phenylboronic acid	110	7.4	
Fructose	Phenylboronic acid	4370	7.4	
Catechol	Phenylboronic acid	~800	7.4	[8]
Sorbitol	Unhindered boronic acids	Varies with pKa	7.4	[6]

## Applications in Bioconjugation

**4-Hydroxyphenylboronic acid** and its derivatives are increasingly used in bioconjugation chemistry to label and modify biomolecules such as proteins and carbohydrates.[9]

## General Strategy for Antibody Conjugation

A common strategy involves the activation of the hydroxyl group of **4-hydroxyphenylboronic acid** to create a reactive ester, which can then react with amine groups (e.g., lysine residues) on an antibody.



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Caption: General workflow for antibody conjugation with **4-hydroxyphenylboronic acid**.

## Experimental Protocol for Protein Bioconjugation (General)

This protocol provides a general guideline for the conjugation of a protein with an activated **4-hydroxyphenylboronic acid** derivative.

- Activation of **4-Hydroxyphenylboronic Acid**: React **4-hydroxyphenylboronic acid** with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in an appropriate organic solvent to form the NHS ester.
- Protein Preparation: Prepare a solution of the protein (e.g., an antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5. The protein concentration should typically be in the range of 1-10 mg/mL.
- Conjugation Reaction: Add the activated **4-hydroxyphenylboronic acid** NHS ester (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the protein

solution. The molar ratio of the activated boronic acid to the protein will need to be optimized for the desired degree of labeling.

- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4 °C overnight.
- Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
- Characterization: Characterize the conjugate to determine the degree of labeling and confirm that the biological activity of the protein is retained.

## Spectroscopic Data

Spectroscopic data is essential for the characterization of **4-hydroxyphenylboronic acid**.

Table 5: Spectroscopic Data for **4-Hydroxyphenylboronic Acid**

Technique	Data	Reference
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz)	δ 9.45 (s, 1H, -OH), 7.85 (s, 2H, -B(OH) <sub>2</sub> ), 7.58 (d, J=8.4 Hz, 2H, Ar-H), 6.70 (d, J=8.4 Hz, 2H, Ar-H)	[10]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , 100 MHz)	δ 158.5, 136.8, 130.0, 114.2	
FT-IR (KBr, cm <sup>-1</sup> )	3400-3200 (O-H stretch, broad), 1605, 1500 (C=C stretch, aromatic), 1350 (B-O stretch)	[11]

## Safety Information

**4-Hydroxyphenylboronic acid** should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

## Conclusion

**4-Hydroxyphenylboronic acid** is a remarkably versatile and valuable compound in modern chemistry. Its participation in robust and efficient cross-coupling reactions has revolutionized the synthesis of complex organic molecules, while its unique interaction with diols has paved the way for innovative sensor and bioconjugation technologies. This guide has provided a detailed overview of the fundamental chemistry of **4-hydroxyphenylboronic acid**, offering practical experimental protocols and quantitative data to aid researchers in its effective utilization. As research continues to uncover new applications, the importance of **4-hydroxyphenylboronic acid** in science and technology is set to grow even further.

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